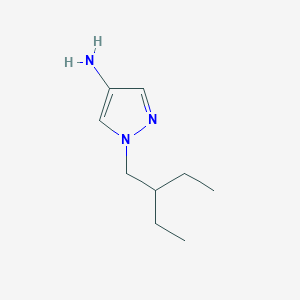
1-(2-Ethylbutyl)-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethylbutyl)-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a 2-ethylbutyl group attached to the nitrogen at position 1 and an amine group at position 4
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Ethylbutyl)-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the reaction of 2-ethylbutylhydrazine with 1,3-diketones under acidic conditions to form the pyrazole ring. The reaction typically proceeds as follows:
Step 1: Synthesis of 2-ethylbutylhydrazine from 2-ethylbutylamine and hydrazine hydrate.
Step 2: Cyclization of 2-ethylbutylhydrazine with a 1,3-diketone (such as acetylacetone) in the presence of an acid catalyst (e.g., hydrochloric acid) to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions (temperature, pressure, and catalyst concentration) can significantly improve the scalability of the synthesis.
化学反应分析
Types of Reactions: 1-(2-Ethylbutyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Pyrazole derivatives with oxidized side chains.
Reduction: Reduced pyrazole derivatives with modified functional groups.
Substitution: Substituted pyrazole derivatives with various alkyl or acyl groups.
科学研究应用
1-(2-Ethylbutyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(2-ethylbutyl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
相似化合物的比较
1-(2-Methylpropyl)-1H-pyrazol-4-amine: Similar structure but with a different alkyl group.
1-(2-Phenylethyl)-1H-pyrazol-4-amine: Contains a phenylethyl group instead of an ethylbutyl group.
1-(2-Ethylhexyl)-1H-pyrazol-4-amine: Features a longer alkyl chain.
Uniqueness: 1-(2-Ethylbutyl)-1H-pyrazol-4-amine is unique due to its specific alkyl substitution, which can influence its chemical reactivity and biological activity. The presence of the 2-ethylbutyl group may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, potentially leading to distinct pharmacological profiles compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for ongoing research and development.
属性
CAS 编号 |
1240565-34-7 |
|---|---|
分子式 |
C9H17N3 |
分子量 |
167.25 g/mol |
IUPAC 名称 |
1-(2-ethylbutyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H17N3/c1-3-8(4-2)6-12-7-9(10)5-11-12/h5,7-8H,3-4,6,10H2,1-2H3 |
InChI 键 |
YWTMJRDIVAPVKR-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)CN1C=C(C=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


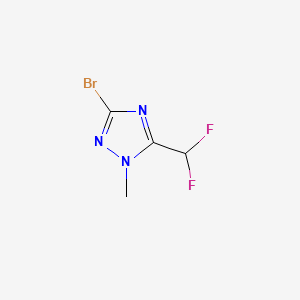
![3-(4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13541791.png)
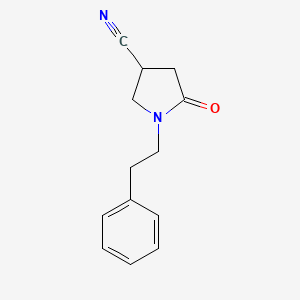
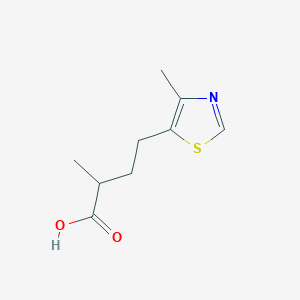
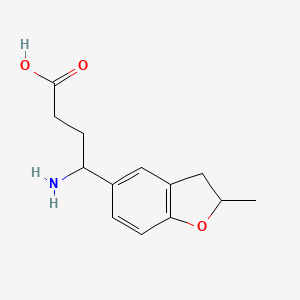
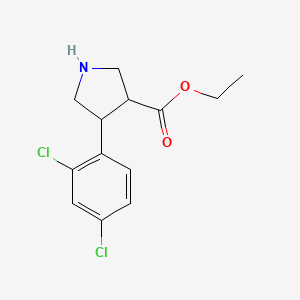

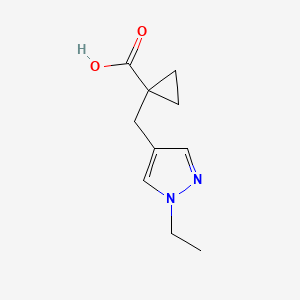
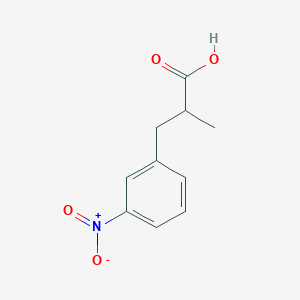
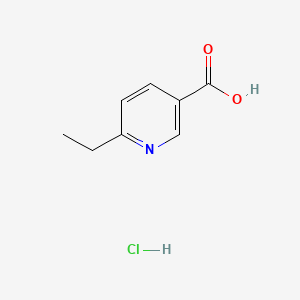
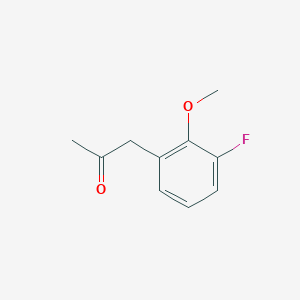
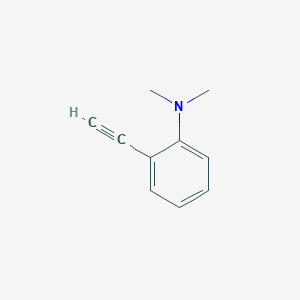
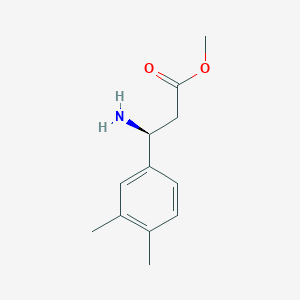
![(2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoicacid,trifluoroaceticacid](/img/structure/B13541853.png)
